6-Benzyl-3,6-diazabicyclo[3.1.1]heptane
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Overview
Description
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane typically involves a multi-step process starting from readily available starting materials. One concise synthesis route involves the protection of the nitrogen atoms followed by cyclization and deprotection steps . The reaction conditions often include the use of protecting groups such as benzyl or tert-butoxycarbonyl, and the cyclization step may require the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: A similar bicyclic compound without the benzyl group.
Piperazine: A simpler, non-bicyclic analog with similar pharmacokinetic properties.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.1.1]heptane is unique due to its benzyl substitution, which can influence its lipophilicity and binding affinity compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-benzyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)9-14-11-6-12(14)8-13-7-11/h1-5,11-13H,6-9H2 |
InChI Key |
AZSUQFVNLCDVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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